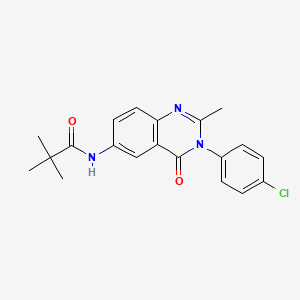

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide

Description

N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a pivalamide (tert-butylcarboxamide) moiety at position 5. The pivalamide group enhances metabolic stability due to its bulky tert-butyl substituent, which resists enzymatic hydrolysis.

Properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-12-22-17-10-7-14(23-19(26)20(2,3)4)11-16(17)18(25)24(12)15-8-5-13(21)6-9-15/h5-11H,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRJCDOCBRKGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C(C)(C)C)C(=O)N1C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amide or nitrile under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

Attachment of the Pivalamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be employed to modify the quinazolinone core or the substituents, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce reduced quinazolinone derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide typically involves multi-step reactions starting from readily available precursors. The compound's structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which confirm the presence of functional groups and the overall molecular framework.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for drug development:

2.1 Anticancer Activity

Several studies have reported that quinazoline derivatives possess anticancer properties. The presence of the chlorophenyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, compounds similar to this compound have shown promising results in vitro against various cancer cell lines, including breast and lung cancers.

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2.3 Anti-inflammatory Effects

Quinazoline derivatives are known to possess anti-inflammatory properties. Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Case Study on Anticancer Efficacy

In a study published in Molecular Pharmacology, researchers synthesized various quinazoline derivatives and tested their anticancer efficacy on human cancer cell lines. The study found that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency against specific cancer types .

Case Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness against resistant strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Quinazolinone Family

Compound 1 : 2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide

- Key Differences: Substituents: Replaces the methyl group at position 2 with a thioacetamide (-S-CH2-C(=O)-NH-) linker. Aryl Group: Contains a 4-fluorophenyl group instead of 4-chlorophenyl. Core Structure: The second quinazolinone ring is fully hydrogenated (1,2,3,4-tetrahydroquinazolin-4-one).

- Impact: The fluorine atom’s smaller size and weaker electron-withdrawing effect compared to chlorine may reduce intermolecular halogen bonding.

Compound 2 : N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide

- Key Differences: Core Heterocycle: Pyridine instead of quinazolinone. Substituents: Features a tert-butyldimethylsilyl (TBS)-protected hydroxymethylpyrrolidine group and a chlorine atom on the pyridine ring.

- Impact: The TBS group increases steric bulk, improving metabolic stability but reducing aqueous solubility.

Functional Group Variations

- Pivalamide vs. Acetamide :

- Chlorophenyl vs. Fluorophenyl :

Data Tables

Table 2: Electronic and Steric Properties

| Compound | Electron-Withdrawing Group | Steric Bulk (Pivalamide) | Metabolic Stability |

|---|---|---|---|

| N-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide | 4-Chlorophenyl | High | High |

| Compound 1 (4-Fluorophenyl analogue) | 4-Fluorophenyl | Moderate (acetamide) | Moderate |

| Compound 2 (TBS-pyrrolidine-pyridine) | 2-Chloropyridine | Very High (TBS) | Very High |

Research Findings and Methodological Insights

- Crystallography and Structural Analysis: Software like SHELXL and ORTEP-3 () are critical for resolving quinazolinone and pyridine derivatives’ crystal structures, revealing conformational differences due to substituents. For example, the 4-chlorophenyl group in the target compound likely forms stronger halogen bonds than fluorine in Compound 1, affecting lattice energy .

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H17ClN2O3

- SMILES : CC(C)OC(=O)N1C(=O)C2=C(C=CC=C2C(=C1)Cl)N(C(=O)C)C(=O)N

This structure indicates the presence of a quinazoline core, which is often associated with various biological activities, including anti-inflammatory and analgesic effects.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specifically, COX-2 inhibition has been linked to reduced inflammation and pain relief .

2. Analgesic Effects

The compound has shown promise in pain management. In vitro studies have demonstrated that quinazoline derivatives can modulate pain pathways effectively. The analgesic activity is believed to stem from the inhibition of prostaglandin synthesis through COX inhibition .

3. Antitumor Activity

Quinazoline derivatives have been studied for their potential antitumor effects. This compound was evaluated for its cytotoxicity against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells via the activation of caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- COX Inhibition : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death.

Case Studies

Several studies have documented the efficacy of quinazoline derivatives similar to this compound:

- Study on COX Inhibition : A study conducted on various quinazoline derivatives demonstrated a significant reduction in COX activity, correlating with reduced inflammatory markers in animal models .

- Anticancer Efficacy : In a controlled experiment involving human cancer cell lines, the compound exhibited potent cytotoxic effects, with IC50 values indicating effectiveness at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.